2-(4-(Decyloxy)phenyl)pyrimidin-5-ol
Description
Properties
CAS No. |
124410-14-6 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
InChI Key |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation with Pre-Functionalized Phenyl Groups
The foundational approach involves constructing the pyrimidine ring from a pre-alkylated phenyl precursor. For example, 4-decyloxybenzaldehyde can undergo cyclocondensation with amidine derivatives to form the pyrimidine core. A typical procedure involves:
-
Condensation : Reacting 4-decyloxybenzaldehyde with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol under reflux.
-
Oxidation : Introducing the 5-hydroxyl group via oxidative hydrolysis of intermediate nitriles or protected hydroxyl precursors using aqueous HCl and hydrogen peroxide.
This method yields this compound with purities >95% after recrystallization from acetonitrile.
Post-Modification of Pyrimidine Intermediates
An alternative route functionalizes a pre-formed pyrimidine scaffold. Key steps include:
-
Triflate Intermediate Synthesis : Converting 2-(4-hydroxyphenyl)pyrimidin-5-ol to its trifluoromethanesulfonate (triflate) ester using -phenyltrifluoromethanesulfonimide and triethylamine in tetrahydrofuran (THF) at -70°C.
-
Alkylation : Displacing the triflate group with a decyloxy moiety via palladium-catalyzed coupling with a decyl Grignard reagent (e.g., decylmagnesium bromide) in THF at 60°C.
This method achieves moderate yields (70–80%) but requires rigorous exclusion of moisture and oxygen.
Detailed Methodologies and Optimization
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 99.2% |
| Reaction Time | 12 hours |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates sensitive to strong bases, the Mitsunobu reaction offers a viable pathway:
-
Reagents : 2-(4-hydroxyphenyl)pyrimidin-5-ol, decyl alcohol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in THF.
-
Conditions : Stirred at 0°C for 2 hours, then warmed to room temperature for 18 hours.
-
Purification : Recrystallization from a 55:45 acetonitrile:ethyl acetate mixture yields colorless crystals.
Advantages :
-
Avoids alkyl halides, reducing toxicity.
-
Higher regioselectivity for bulky substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| Williamson Ether | 85 | 99.2 | Low | Moderate (halogen waste) |
| Mitsunobu | 78 | 98.5 | High | Low |
| Triflate Coupling | 75 | 97.8 | Very High | High (metal catalysts) |
Insights :
-
The Williamson method is preferred for industrial-scale synthesis due to cost efficiency, despite generating halogenated byproducts.
-
Mitsunobu reactions are ideal for lab-scale synthesis of high-value compounds but require expensive reagents.
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 2 and 5 of the pyrimidine ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on substituent composition.
Key Observations:
- Hydrophobicity: Alkyl substituents (e.g., octyl, decyl) increase hydrophobicity, favoring liquid crystal behavior .
- Hydrogen Bonding : The hydroxyl group enables stronger intermolecular interactions compared to alkyl or methoxy groups, influencing crystal packing and solubility .
- Molecular Weight : Longer chains (e.g., decyl vs. octyl) increase molecular weight, affecting melting points and thermal stability .
Research Findings and Contradictions
- Liquid Crystals vs. Pharmaceuticals : While alkylated pyrimidines dominate liquid crystal research , hydroxylated variants like this compound show promise in drug development due to enhanced polarity . This dichotomy underscores the importance of substituent selection for target applications.
- Hydrogen Bonding in Crystallography : emphasizes the role of hydrogen bonds in crystal packing. The hydroxyl group in this compound likely influences its solid-state structure, differing from alkylated analogs .
Q & A
Q. What are the common synthetic routes for 2-(4-(Decyloxy)phenyl)pyrimidin-5-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example:
Etherification : React 4-hydroxyphenylpyrimidin-5-ol with decyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the decyloxy group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for yield improvement .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and decyloxy chain integration.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For structural confirmation (e.g., using SHELXL for refinement and SHELXD for phase solution in single-crystal studies) .
- Infrared (IR) Spectroscopy : To identify functional groups like phenolic -OH (~3200 cm⁻¹) and ether linkages.
Q. What are the primary applications of this compound in current academic research?
- Methodological Answer :
- Materials Science : As a liquid crystal monomer due to its aromatic core and flexible decyloxy chain (similar to YS3502 in ).
- Chemical Markers : Used in traceable additives (e.g., Accutrace S10 in fuel markers) due to its stability and detectability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
Control Experiments : Verify compound purity (HPLC ≥95%) and exclude solvent residues (e.g., DMSO) that may interfere with assays.
Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
Structure-Activity Relationship (SAR) Analysis : Compare with analogues (e.g., 4-(4-methoxyphenyl)pyrimidin-2-ol in ) to isolate contributing functional groups .
Q. What strategies optimize the deprotection of ether groups during synthesis?
- Methodological Answer :
- Acidic Conditions : Use HBr/acetic acid for benzyloxy deprotection (adjust molar ratios for decyloxy groups).
- Catalytic Hydrogenation : Employ Pd/C under H₂ for selective cleavage without disrupting the pyrimidine ring .
- Monitoring : Track reaction progress via TLC or in situ IR to avoid over-degradation.
Q. How should crystallographic data be analyzed to confirm structural details?
- Methodological Answer :
Data Collection : Use a high-resolution diffractometer (e.g., Mo-Kα radiation).
Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement, ensuring R-factor <5%.
Validation : Check for residual electron density peaks and thermal displacement parameters to confirm atomic positions .
Q. How can low yields in cross-coupling reactions during synthesis be addressed?
- Methodological Answer :
- Catalyst Optimization : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings.
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Temperature Gradients : Perform reactions under microwave irradiation (100–150°C) to reduce side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
